Hexadecyl octadecyl phthalate
CAS No.: 64084-40-8
Cat. No.: VC16983646
Molecular Formula: C42H74O4
Molecular Weight: 643.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64084-40-8 |
|---|---|
| Molecular Formula | C42H74O4 |
| Molecular Weight | 643.0 g/mol |
| IUPAC Name | 1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |
| Standard InChI Key | BGJQSDSYIDKLTR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Hexadecyl octadecyl phthalate, systematically named 1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate, belongs to the phthalate ester family. Its molecular formula is , with a molecular weight of 643.035 g/mol . The compound features a benzene ring substituted at the 1,2-positions with hexadecyl (C16) and octadecyl (C18) alkyl chains, creating a highly hydrophobic structure.
Molecular Geometry and Stereochemistry
The ester groups adopt a planar configuration relative to the aromatic ring, while the alkyl chains exhibit rotational flexibility. This conformational adaptability enables compatibility with nonpolar polymer matrices, such as polyvinyl chloride (PVC) . Computational models suggest that the extended alkyl chains (combined C34 length) contribute to steric hindrance, reducing migratory tendencies compared to smaller phthalates like diethylhexyl phthalate (DEHP) .
Physicochemical Properties
The compound’s physical properties are critical for its industrial utility. Table 1 summarizes key parameters derived from experimental data .
Table 1: Physicochemical Properties of Hexadecyl Octadecyl Phthalate
| Property | Value |
|---|---|
| Density (25°C) | 0.927 g/cm³ |
| Boiling Point (760 mmHg) | 575.2°C |
| Flash Point | 312.1°C |
| Refractive Index (20°C) | 1.483 |
| Vapor Pressure (25°C) | mmHg |
| LogP (Octanol-Water) | 13.743 |
The high boiling point and low vapor pressure indicate thermal stability, making the compound suitable for applications requiring prolonged exposure to heat, such as wire insulation and automotive components . Its lipophilicity (LogP >13) suggests a propensity for bioaccumulation, though experimental ecotoxicological data remain scarce .
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves a two-step esterification of phthalic anhydride with hexadecanol (C16) and octadecanol (C18) .
Step 1: Formation of monoalkyl phthalate
Step 2: Di-esterification
Optimized Production Parameters
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Catalyst: Tin oxide (0.1–0.2 wt%)
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Temperature: 180–215°C
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Molar Ratio (phthalic anhydride:alcohols): 1:2.6–3.6
-
Reaction Time: 9 hours
This protocol achieves >95% yield by employing azeotropic distillation to remove water, shifting equilibrium toward ester formation. Infrared spectroscopy (IR) confirms product purity via characteristic peaks at 2918 cm⁻¹ (C-H stretch) and 748 cm⁻¹ (aromatic C-H bend) .
Toxicological and Environmental Considerations
Acute Toxicity
Animal studies on related dialkyl phthalates (e.g., di-n-octyl phthalate, DNOP) report low acute toxicity, with oral LD₅₀ values exceeding 6,500 mg/kg in rodents . No direct data exist for hexadecyl octadecyl phthalate, but its low bioavailability (due to high molecular weight) suggests minimal acute risks .
Chronic Exposure Risks
Subchronic rodent studies on DNOP associate prolonged exposure with hepatomegaly (liver enlargement) and renal tubular hyperplasia at doses ≥500 mg/kg/day . While hexadecyl octadecyl phthalate’s metabolism is slower, its persistence raises concerns about endocrine disruption potential, warranting further study .
Environmental Fate
The compound’s hydrophobicity and low water solubility (<0.1 mg/L) favor adsorption to sediments and bioaccumulation in aquatic organisms. Microbial degradation rates are negligible under anaerobic conditions, leading to half-lives exceeding 100 years in soil .
Regulatory Status and Compliance
Industry Standards
The Association of Plastic Recyclers (APR) discourages its use in packaging due to incompatibility with mechanical recycling processes .
Future Perspectives and Research Needs
Alternative Plasticizers
Bio-based substitutes like epoxidized soybean oil and citrates are gaining traction, though they lack the thermal stability of hexadecyl octadecyl phthalate . Research into branched alkyl phthalates (e.g., diisononyl phthalate) may offer safer profiles without sacrificing performance.
Analytical Challenges
Current gas chromatography-mass spectrometry (GC-MS) methods struggle to detect the compound at trace levels due to its low volatility. Advances in high-resolution LC-MS/MS are critical for environmental monitoring .
Epidemiological Data
Longitudinal studies on occupational exposure in manufacturing workers are urgently needed to clarify carcinogenic and reproductive risks .
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